Human neutral insulin

Beschreibung

Eigenschaften

Molekularformel |

C257H383N65O77S6 |

|---|---|

Molekulargewicht |

5808 g/mol |

IUPAC-Name |

5-[1-[2-[1-[1-[1-[1-[2-[N-[6-amino-1-(1-carboxy-2-hydroxypropyl)imino-1-hydroxyhexan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1-hydroxy-3-phenylpropan-2-yl]imino-1-hydroxy-3-phenylpropan-2-yl]imino-2-hydroxyethyl]imino-5-carbamimidamido-1-hydroxypentan-2-yl]imino-4-[[2-[[[88-[[2-[[2-[[2-[[2-[(2-amino-1-hydroxyethylidene)amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-6-[[2-[[2-[[2-[[2-[[2-[(2-amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-methylbutylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-77-butan-2-yl-24,56-bis(2-carboxyethyl)-47-[N-(1-carboxy-3-hydroxy-3-iminopropyl)-C-hydroxycarbonimidoyl]-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosahydroxy-83-(1-hydroxyethyl)-53-(2-hydroxy-2-iminoethyl)-62-(3-hydroxy-3-iminopropyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononaconta-7,10,13,16,19,22,25,28,31,34,37,40,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosaen-42-yl]-hydroxymethylidene]amino]-1-hydroxyethylidene]amino]-5-hydroxypentanoic acid |

InChI |

InChI=1S/C257H383N65O77S6/c1-29-131(23)205(313-193(339)104-259)252(393)317-204(130(21)22)248(389)288-159(75-82-200(349)350)217(358)282-156(71-78-189(263)335)221(362)308-183-116-403-404-117-184-243(384)305-178(111-324)240(381)294-162(88-123(7)8)225(366)295-168(95-140-53-61-146(329)62-54-140)228(369)283-154(69-76-187(261)333)218(359)290-161(87-122(5)6)223(364)285-158(74-81-199(347)348)220(361)302-174(101-190(264)336)235(376)298-170(97-142-57-65-148(331)66-58-142)231(372)309-182(242(383)304-176(255(396)397)103-192(266)338)115-402-401-114-181(214(355)273-107-194(340)278-153(72-79-197(343)344)216(357)281-151(51-42-84-271-257(267)268)212(353)272-108-195(341)279-166(93-138-46-36-32-37-47-138)227(368)297-167(94-139-48-38-33-39-49-139)230(371)299-171(98-143-59-67-149(332)68-60-143)238(379)320-208(135(27)327)254(395)322-85-43-52-186(322)246(387)286-152(50-40-41-83-258)222(363)321-209(136(28)328)256(398)399)311-250(391)203(129(19)20)316-236(377)164(90-125(11)12)292-229(370)169(96-141-55-63-147(330)64-56-141)296-224(365)160(86-121(3)4)289-210(351)133(25)277-215(356)157(73-80-198(345)346)287-247(388)202(128(17)18)315-237(378)165(91-126(13)14)293-233(374)173(100-145-106-270-120-276-145)301-239(380)177(110-323)280-196(342)109-274-213(354)180(113-400-405-118-185(310-244(183)385)245(386)319-207(134(26)326)253(394)306-179(112-325)241(382)318-206(132(24)30-2)251(392)312-184)307-226(367)163(89-124(9)10)291-232(373)172(99-144-105-269-119-275-144)300-219(360)155(70-77-188(262)334)284-234(375)175(102-191(265)337)303-249(390)201(127(15)16)314-211(352)150(260)92-137-44-34-31-35-45-137/h31-39,44-49,53-68,105-106,119-136,150-186,201-209,323-332H,29-30,40-43,50-52,69-104,107-118,258-260H2,1-28H3,(H2,261,333)(H2,262,334)(H2,263,335)(H2,264,336)(H2,265,337)(H2,266,338)(H,269,275)(H,270,276)(H,272,353)(H,273,355)(H,274,354)(H,277,356)(H,278,340)(H,279,341)(H,280,342)(H,281,357)(H,282,358)(H,283,369)(H,284,375)(H,285,364)(H,286,387)(H,287,388)(H,288,389)(H,289,351)(H,290,359)(H,291,373)(H,292,370)(H,293,374)(H,294,381)(H,295,366)(H,296,365)(H,297,368)(H,298,376)(H,299,371)(H,300,360)(H,301,380)(H,302,361)(H,303,390)(H,304,383)(H,305,384)(H,306,394)(H,307,367)(H,308,362)(H,309,372)(H,310,385)(H,311,391)(H,312,392)(H,313,339)(H,314,352)(H,315,378)(H,316,377)(H,317,393)(H,318,382)(H,319,386)(H,320,379)(H,321,363)(H,343,344)(H,345,346)(H,347,348)(H,349,350)(H,396,397)(H,398,399)(H4,267,268,271) |

InChI-Schlüssel |

PBGKTOXHQIOBKM-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)C1C(=NC2CSSCC(C(=NC(CSSCC(C(=NCC(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(CSSCC(N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C2O)CO)O)CC(C)C)O)CC3=CC=C(C=C3)O)O)CCC(=N)O)O)CC(C)C)O)CCC(=O)O)O)CC(=N)O)O)CC4=CC=C(C=C4)O)O)C(=NC(CC(=N)O)C(=O)O)O)C(=NCC(=NC(CCC(=O)O)C(=NC(CCCNC(=N)N)C(=NCC(=NC(CC5=CC=CC=C5)C(=NC(CC6=CC=CC=C6)C(=NC(CC7=CC=C(C=C7)O)C(=NC(C(C)O)C(=O)N8CCCC8C(=NC(CCCCN)C(=NC(C(C)O)C(=O)O)O)O)O)O)O)O)O)O)O)O)O)C(C)C)O)CC(C)C)O)CC9=CC=C(C=C9)O)O)CC(C)C)O)C)O)CCC(=O)O)O)C(C)C)O)CC(C)C)O)CC2=CN=CN2)O)CO)O)O)N=C(C(CC(C)C)N=C(C(CC2=CN=CN2)N=C(C(CCC(=N)O)N=C(C(CC(=N)O)N=C(C(C(C)C)N=C(C(CC2=CC=CC=C2)N)O)O)O)O)O)O)C(=NC(C(=NC(C(=N1)O)CO)O)C(C)O)O)O)N=C(C(CCC(=N)O)N=C(C(CCC(=O)O)N=C(C(C(C)C)N=C(C(C(C)CC)N=C(CN)O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Structure and Function of Human Neutral Insulin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin, a pivotal hormone in metabolic regulation, possesses a sophisticated molecular architecture that dictates its diverse physiological roles. This guide provides a comprehensive exploration of the structure of human neutral insulin, from its primary amino acid sequence to its hexameric quaternary assembly. We delve into the intricate process of its biosynthesis, from the initial translation of preproinsulin to the enzymatic cleavage of proinsulin, resulting in the mature, active hormone. Furthermore, this document elucidates the functional dynamics of insulin, detailing its interaction with the insulin receptor and the subsequent activation of the two primary signaling cascades: the PI3K/AKT pathway, which governs metabolic processes, and the MAPK/ERK pathway, which influences mitogenic activities. To ground this theoretical knowledge in practical application, we provide detailed, field-proven protocols for key experimental techniques essential for insulin research, including X-ray crystallography for structural determination, receptor binding assays, and glucose uptake assays. This guide is intended to serve as an authoritative resource for professionals in the field, fostering a deeper understanding of insulin biology and aiding in the development of novel therapeutic strategies.

The Molecular Architecture of this compound

The biological activity of insulin is intrinsically linked to its precise three-dimensional structure. Understanding this architecture, from the linear sequence of its amino acids to the complex arrangement of its subunits, is fundamental to comprehending its function and to the rational design of insulin analogs.

Primary and Secondary Structure: The Building Blocks

Human insulin is a small protein with a molecular mass of 5808 Da.[1] It is a heterodimer, composed of two polypeptide chains: the A-chain, consisting of 21 amino acids, and the B-chain, with 30 amino acids.[2][3] The specific sequence of these amino acids constitutes the primary structure.

The secondary structure of insulin is characterized by the presence of alpha-helices. The A-chain contains two antiparallel α-helical segments (A1-A8 and A12-A19).[1][4] The B-chain features a central α-helix from residues B9 to B19, which is flanked by β-turns.[4]

Tertiary Structure: The Role of Disulfide Bonds

The A and B chains are linked together by two interchain disulfide bonds, connecting the cysteine residues at positions A7-B7 and A20-B19.[5] An additional intrachain disulfide bond is present within the A-chain, between residues A6 and A11.[1][5] These covalent linkages are crucial for maintaining the final three-dimensional folding of the protein, which is its tertiary structure.[6][7] The deletion of any of these bonds significantly perturbs the structure and diminishes biological activity.[7] The core of the molecule is hydrophobic, which contributes to its stability.[5]

Quaternary Structure: Dimerization and Hexameric Assembly

In solution, insulin molecules have a propensity to form dimers through hydrogen bonding between the C-termini of the B-chains.[2] In the presence of zinc ions, these dimers can further associate to form hexamers.[2][8] This quaternary structure is the storage form of insulin in the β-cells of the pancreas.[4] The hexamer is a highly stable, toroidal structure.[8] The dissociation of the hexamer into monomers is a critical step for its biological activity, as only the monomeric form can bind to the insulin receptor.[2] The rate of this dissociation influences the absorption and action profile of therapeutic insulin preparations.[2][9]

| Structural Level | Key Features |

| Primary | A-chain (21 amino acids) and B-chain (30 amino acids).[2][3] |

| Secondary | Alpha-helices in both A and B chains.[1][4] |

| Tertiary | Two interchain (A7-B7, A20-B19) and one intrachain (A6-A11) disulfide bonds.[5] |

| Quaternary | Formation of dimers and, in the presence of zinc, hexamers for storage.[2] |

From Precursor to Active Hormone: The Biosynthesis of Insulin

Insulin is initially synthesized as a single-chain precursor molecule called preproinsulin.[1] This 110-amino acid polypeptide is directed to the endoplasmic reticulum, where its signal peptide is cleaved to form proinsulin.[4][10] Within the endoplasmic reticulum, proinsulin folds and the crucial disulfide bonds are formed.[10][11]

Proinsulin is then transported to the Golgi apparatus and packaged into secretory granules.[4][10] Inside these granules, a series of proteolytic cleavages by prohormone convertases (PC1/3 and PC2) and carboxypeptidase E removes the central connecting peptide (C-peptide), resulting in the mature, two-chain insulin molecule.[5][10][12] The mature insulin is then stored as zinc-coordinated hexamers within these granules, awaiting secretion in response to elevated blood glucose levels.[4][13]

Caption: The PI3K/AKT signaling pathway, the primary mediator of insulin's metabolic effects.

The Mitogenic Arm: The MAPK/ERK Signaling Pathway

In addition to its metabolic roles, insulin can also promote cell growth, proliferation, and differentiation, effects known as mitogenic actions. These are largely mediated by the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. [14][15] This pathway can be activated through the IRS proteins or another adapter protein called Shc. [16]Upon phosphorylation by the insulin receptor, these adapter proteins recruit the Grb2-SOS complex to the plasma membrane. [14][16]SOS is a guanine nucleotide exchange factor that activates the small G-protein Ras by promoting the exchange of GDP for GTP. [16][17] Active Ras-GTP then initiates a kinase cascade, starting with the activation of Raf, which in turn phosphorylates and activates MEK. [17]MEK then phosphorylates and activates ERK (also known as MAPK). [17]Activated ERK translocates to the nucleus, where it phosphorylates and regulates the activity of various transcription factors, leading to changes in gene expression that control cell growth and differentiation. [14][17]

Caption: The MAPK/ERK signaling pathway, responsible for insulin's mitogenic effects.

Key Methodologies in Insulin Research

A robust understanding of insulin's structure and function has been built upon a foundation of powerful experimental techniques. This section provides an overview and detailed protocols for several of these core methodologies.

Elucidating Structure: X-ray Crystallography

X-ray crystallography is a cornerstone technique for determining the three-dimensional structure of proteins at atomic resolution. [18][19]The process involves crystallizing the protein of interest and then bombarding the crystal with a focused beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which a detailed atomic model of the protein can be built. [19][20]

Causality: The fundamental prerequisite for X-ray crystallography is a well-ordered, three-dimensional crystal. This protocol aims to systematically screen for conditions that induce the purified protein to transition from a soluble state to a crystalline solid. This is achieved by slowly increasing the concentration of a precipitating agent, forcing the protein molecules to arrange themselves in a regular lattice.

-

Protein Purification and Preparation:

-

Express and purify human insulin to >95% homogeneity. Rationale: Purity is critical as contaminants can inhibit crystallization or be incorporated into the crystal lattice, degrading diffraction quality.

-

Concentrate the purified insulin to 5-20 mg/mL in a low ionic strength buffer (e.g., 20 mM HEPES, pH 7.5). Rationale: High protein concentration is necessary to achieve supersaturation, the driving force for crystallization.

-

Filter the concentrated protein solution through a 0.22 µm filter to remove any aggregates or precipitates. Rationale: Aggregates can act as competing nucleation sites, preventing the formation of large, single crystals.

-

-

Crystallization Screening (Vapor Diffusion - Hanging Drop Method):

-

Pipette 500 µL of various crystallization screen solutions (precipitants) into the wells of a 24-well crystallization plate. [21]Rationale: A sparse matrix screen samples a wide range of chemical space (pH, salt concentration, polymer type) to identify initial "hits" or promising crystallization conditions.

-

On a siliconized glass coverslip, mix 1 µL of the concentrated protein solution with 1 µL of the corresponding precipitant solution from the well. [20] * Invert the coverslip and place it over the well, sealing it with vacuum grease. This creates a "hanging drop." [21] * The system equilibrates via vapor diffusion. Water slowly evaporates from the drop and diffuses into the more concentrated reservoir solution. [20]Rationale: This slow, controlled increase in protein and precipitant concentration in the drop allows for the orderly growth of crystals rather than amorphous precipitation.

-

Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

-

-

Crystal Harvesting and Cryo-protection:

-

Once suitable crystals have grown, briefly soak them in a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol). Rationale: The cryoprotectant prevents the formation of damaging ice crystals when the protein crystal is flash-cooled in liquid nitrogen for data collection.

-

Using a small nylon loop, carefully harvest a single crystal and immediately plunge it into liquid nitrogen to flash-cool it.

-

-

X-ray Diffraction Data Collection and Structure Determination:

-

Mount the frozen crystal on a goniometer in an X-ray beamline.

-

Collect diffraction data as the crystal is rotated in the X-ray beam.

-

Process the diffraction images to determine the unit cell dimensions and symmetry.

-

Solve the phase problem (often by molecular replacement using a known insulin structure) to calculate an electron density map.

-

Build and refine the atomic model of insulin into the electron density map. [19]

-

Quantifying Interaction: Insulin Receptor Binding Assays

These assays are designed to measure the affinity of insulin or its analogs for the insulin receptor. They are crucial for drug development and for studying the structure-activity relationships of insulin.

Causality: This assay operates on the principle of competition between a labeled ligand (radiolabeled insulin) and an unlabeled ligand (the test compound) for a finite number of receptors. By measuring the displacement of the labeled ligand by increasing concentrations of the unlabeled ligand, one can determine the binding affinity (Ki or IC50) of the test compound.

-

Cell/Membrane Preparation:

-

Assay Setup:

-

In a microtiter plate, combine:

-

A constant amount of cell suspension or membrane preparation.

-

A constant, tracer concentration of radiolabeled insulin (e.g., [¹²⁵I]-insulin). [23] * Increasing concentrations of unlabeled "cold" insulin (for the standard curve) or the test insulin analog.

-

-

-

Incubation:

-

Incubate the plate for a defined period (e.g., 2.5 hours at 15°C) to allow the binding reaction to reach equilibrium. [22]

-

-

Separation of Bound and Free Ligand:

-

Rapidly separate the receptor-bound radiolabeled insulin from the unbound fraction. This can be achieved by centrifugation of the cells/membranes followed by washing. [22]

-

-

Quantification:

-

Measure the radioactivity in the pellet (representing the bound fraction) using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of bound radiolabel versus the logarithm of the unlabeled ligand concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of unlabeled ligand that displaces 50% of the specifically bound radiolabeled ligand).

-

Assessing Function: Glucose Uptake Assays

The hallmark metabolic effect of insulin is the stimulation of glucose uptake into muscle and fat cells. Glucose uptake assays directly measure this biological response.

Causality: This assay uses a glucose analog, 2-deoxyglucose (2-DG), which is taken up by cells via glucose transporters and phosphorylated by hexokinase to 2-DG-6-phosphate (2-DG6P). [24]Because 2-DG6P cannot be further metabolized, it accumulates inside the cell. The amount of accumulated 2-DG6P is directly proportional to the rate of glucose transport. [24]

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes. [24] * Plate the mature adipocytes in a 96-well plate.

-

-

Starvation and Stimulation:

-

Wash the cells and starve them in a serum-free, low-glucose medium for several hours to overnight. Rationale: Starvation minimizes basal glucose uptake and sensitizes the cells to insulin stimulation.

-

Wash the cells again and incubate them in a buffer (e.g., KRPH buffer).

-

Stimulate the cells by adding various concentrations of insulin (or a control buffer for basal uptake) for a specific time (e.g., 30 minutes). [25]

-

-

Initiation of Glucose Uptake:

-

Termination and Lysis:

-

Terminate the uptake by rapidly washing the cells with ice-cold PBS to remove extracellular 2-DG.

-

Lyse the cells to release the intracellular contents, including the accumulated 2-DG6P.

-

-

Detection (Colorimetric or Luminescent Method):

-

Add detection reagents that will generate a colorimetric or luminescent signal in proportion to the amount of 2-DG6P present. [27]For example, a luminescent assay uses G6PDH to oxidize 2-DG6P, producing NADPH, which then drives a reductase/luciferase reaction to produce light. [27] * Read the signal using a plate reader.

-

-

Data Analysis:

-

Quantify the glucose uptake by comparing the signal from insulin-stimulated cells to that of basal (unstimulated) cells.

-

Conclusion and Future Directions

This compound remains a subject of intense scientific inquiry due to its central role in metabolism and the global health challenge posed by diabetes. A deep, mechanistic understanding of its structure—from the covalent disulfide bonds that define its fold to the zinc-coordinated hexamer that ensures its stability—is inextricably linked to its function as a master regulator of nutrient homeostasis. The intricate signaling pathways it commands, bifurcating into metabolic and mitogenic arms, highlight the pleiotropic nature of its effects.

The methodologies detailed herein represent the bedrock of insulin research, enabling the elucidation of its atomic structure, the quantification of its receptor interactions, and the measurement of its physiological effects. As research progresses, the integration of advanced techniques such as cryo-electron microscopy for capturing dynamic receptor-ligand complexes, and systems-level proteomics and metabolomics for mapping the full scope of insulin's signaling network, will be paramount. These future endeavors, built upon the foundational knowledge outlined in this guide, will continue to drive the development of more effective and safer insulin-based therapeutics, ultimately improving the lives of millions affected by metabolic diseases.

References

- Heterogeneous Expression of Proinsulin Processing Enzymes in Beta Cells of Non-diabetic and Type 2 Diabetic Humans - PMC. (n.d.). PubMed Central.

- Structure and function of the insulin receptor. (n.d.). UpToDate.

- De Meyts, P. (2000). Insulin and IGF-I Receptor Structure and Binding Mechanism. Madame Curie Bioscience Database. NCBI.

- Insulin Signaling and RTK: An Overview. (2022, February 23). Assay Genie.

- Choi, E., & Bai, X. C. (2023). The Activation Mechanism of the Insulin Receptor: A Structural Perspective. Annual Review of Biochemistry.

- Weiss, M. A., & Lawrence, M. C. (2014). Insulin Biosynthesis, Secretion, Structure, and Structure-Activity Relationships. Endotext. NCBI.

- Boucher, J., Kleinridders, A., & Kahn, C. R. (2016). The Insulin Receptor and Its Signal Transduction Network. Endotext. NCBI Bookshelf.

- Choi, E., & Bai, X. C. (2023). Activation mechanism of the insulin receptor: a structural perspective. Annual Review of Biochemistry, 92, 1-24.

- Kumar, A., & Mittal, S. (2021). Determining Protein Structures Using X-Ray Crystallography. Methods in Molecular Biology, 2305, 147-164.

- Proinsulin Processing And Insulin Biosynthesis. (n.d.). Innovation.world.

- Carpenter, M. C., & Wilcox, D. E. (2014). Thermodynamics of formation of the insulin hexamer: metal-stabilized proton-coupled assembly of quaternary structure. Biochemistry, 53(8), 1296–1301.

- Processing of Proinsulin to Insulin. (n.d.). Reactome.

- Pathway Structure of Insulin-MAPK/ERK Interactions. (n.d.). ResearchGate.

- What is the structure of insulin - primary, secondary, or tertiary? (2017, August 6). Quora.

- Manning, B. D., & Cantley, L. C. (2007). PI3K-PKB/Akt Pathway. Cold Spring Harbor Perspectives in Biology. NCBI.

- Zhang, Y., et al. (2011). MAPK/ERK Signaling Regulates Insulin Sensitivity to Control Glucose Metabolism in Drosophila. PLOS Genetics.

- Insulin. (n.d.). Wikipedia.

- Protein X-ray Crystallography & Protein Structure Determination. (n.d.). Creative Biostructure.

- Chang, S. G., et al. (n.d.). Role of Disulfide Bonds in the Structure and Activity of Human Insulin. ResearchGate.

- Determining Protein Structures Using X-Ray Crystallography. (n.d.). Springer Nature Experiments.

- Glucose Uptake-Glo™ Assay Technical Manual TM467. (n.d.). Promega Corporation.

- Proinsulin Processing And Insulin Biosynthesis. (n.d.). Innovation.world.

- Dunn, M. F. (2005). Zinc-ligand interactions modulate assembly and stability of the insulin hexamer -- a review. Biometals, 18(4), 295-303.

- Insulin Signaling Pathway. (2020, April 15). Antibodies.com.

- Insulin Protein Structure. (n.d.). News-Medical.Net.

- Structure of Insulin. (n.d.). Colorado State University.

- Human Insulin / Insulin R Binding Assay Kit. (n.d.). RayBiotech.

- An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis. (2022). Adipocyte, 11(1), 478-490.

- Whittaker, J., et al. (2001). High Affinity Insulin Binding: Insulin Interacts with Two Receptor Ligand Binding Sites. Journal of Biological Chemistry, 276(47), 43980–43986.

- PI3K-Akt signaling pathway. (n.d.). Cusabio.

- Sequence of human insulin precursor. (n.d.). ResearchGate.

- Glucose Uptake-Glo™ Assay. (n.d.). Promega Corporation.

- Protein Crystallization For X-ray Crystallography l Protocol Preview. (2022, June 7). YouTube.

- PPS '97 - Insulin. (1997, April 14). Birkbeck, University of London.

- Smith, G. D., et al. (1984). Structural stability in the 4-zinc human insulin hexamer. Proceedings of the National Academy of Sciences, 81(22), 7093–7097.

- Glucose Uptake Colorimetric Assay Kit (MAK083) - Technical Bulletin. (n.d.). Sigma-Aldrich.

- Establishment and validation of an in vitro cell-based assay to assess the biological activity of insulin products. (2024, April 25). FDA.

- X-ray Protein Crystallography. (2022, November 8). Physics LibreTexts.

- Insulin Signalling Pathway | AKT/PI3k Signalling Pathway. (2022, April 29). YouTube.

- Simplified scheme of the PI3K/Akt signaling pathway. (n.d.). ResearchGate.

- Immunoprecipitation of the Insulin Receptor: A Sensitive Assay for Receptor Antibodies and a Specific Technique for Receptor Purification. (1979). The Journal of Clinical Endocrinology & Metabolism, 48(4), 664–669.

- A novel screening assay for insulin receptor. (2025, March 20). bioRxiv.

- Study of Glucose Uptake in Adipose Cells. (n.d.). Springer Nature Experiments.

- Amino acid sequences of the A-chain and B-chain of insulin,... (n.d.). ResearchGate.

Sources

- 1. Insulin - Wikipedia [en.wikipedia.org]

- 2. Structure of Insulin [vivo.colostate.edu]

- 3. researchgate.net [researchgate.net]

- 4. Insulin Biosynthesis, Secretion, Structure, and Structure-Activity Relationships - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. PPS '97 - Insulin [cryst.bbk.ac.uk]

- 9. Structural stability in the 4-zinc human insulin hexamer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. innovation.world [innovation.world]

- 11. innovation.world [innovation.world]

- 12. Heterogeneous Expression of Proinsulin Processing Enzymes in Beta Cells of Non-diabetic and Type 2 Diabetic Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. db.cngb.org [db.cngb.org]

- 14. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Insulin Signaling Pathway | Antibodies.com [antibodies.com]

- 17. assaygenie.com [assaygenie.com]

- 18. Determining Protein Structures Using X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]

- 20. phys.libretexts.org [phys.libretexts.org]

- 21. youtube.com [youtube.com]

- 22. biorxiv.org [biorxiv.org]

- 23. academic.oup.com [academic.oup.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. promega.com [promega.com]

- 27. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [worldwide.promega.com]

An In-depth Technical Guide on the Core Mechanism of Action of Recombinant Human Insulin

Introduction: The Pivotal Role of Recombinant Human Insulin in Cellular Metabolism

Recombinant human insulin, a cornerstone of modern biotechnology and metabolic research, is a 51-amino acid peptide hormone identical in structure to native human insulin.[1] Produced through recombinant DNA technology, typically utilizing Escherichia coli or yeast expression systems, it has revolutionized the management of diabetes mellitus and serves as an indispensable tool in dissecting the intricate signaling networks that govern cellular metabolism.[1][2][3][4][5][6] This guide provides a comprehensive technical overview of the molecular mechanism of action of recombinant human insulin, designed for researchers, scientists, and drug development professionals. We will delve into the core signaling cascades, their physiological consequences, and the experimental methodologies employed to elucidate these pathways.

The primary physiological role of insulin is to regulate glucose homeostasis by promoting the uptake of glucose from the bloodstream into liver, fat, and skeletal muscle cells.[1][7] Beyond its well-established role in glucose metabolism, insulin exerts pleiotropic effects, influencing lipid and protein synthesis, and modulating cell growth and differentiation.[1][8][9] Understanding the precise molecular choreography initiated by insulin binding to its receptor is paramount for developing novel therapeutic strategies for metabolic disorders.

Chapter 1: The Insulin Receptor - The Gateway to Intracellular Signaling

The biological effects of insulin are initiated by its binding to the insulin receptor (IR), a member of the receptor tyrosine kinase (RTK) superfamily.[10][11][12] The IR is a heterotetrameric glycoprotein composed of two extracellular α-subunits and two transmembrane β-subunits, linked by disulfide bonds.[1][11] The α-subunits are responsible for insulin binding, while the β-subunits possess intrinsic tyrosine kinase activity.[1][11] The number of insulin receptors can vary significantly between cell types, ranging from as few as 40 on erythrocytes to over 300,000 on adipocytes and hepatocytes, reflecting the differential insulin sensitivity of various tissues.[11]

Upon insulin binding to the α-subunits, a conformational change is induced, which alleviates the inhibitory constraint of the α-subunits on the β-subunits' kinase activity.[10][11] This leads to the autophosphorylation of several tyrosine residues within the β-subunits, a critical event that transforms the receptor into an active signaling complex.[10][11]

Figure 1: Insulin Receptor Activation

Chapter 2: The Central Signaling Nodes: IRS and Shc Proteins

The activated, phosphorylated insulin receptor does not directly interact with most downstream effector proteins. Instead, it serves as a docking site for a class of large cytoplasmic adapter proteins, primarily the Insulin Receptor Substrate (IRS) proteins (IRS1-6) and the Src homology 2 (SH2) domain-containing protein (Shc).[10][11] The phosphotyrosine residues on the activated IR are recognized by the phosphotyrosine-binding (PTB) domains of IRS proteins and the SH2 domains of Shc.[10]

Upon binding to the IR, IRS and Shc proteins are themselves phosphorylated on multiple tyrosine residues by the receptor's kinase activity.[10][11] This multi-site phosphorylation creates a scaffold for the recruitment and activation of a diverse array of downstream signaling molecules, thereby amplifying and diversifying the initial insulin signal.

Chapter 3: The Metabolic Arm: The PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt (also known as Protein Kinase B or PKB) pathway is the principal signaling cascade responsible for the majority of insulin's metabolic effects.[8][10] This pathway is initiated by the binding of the p85 regulatory subunit of PI3K to phosphorylated tyrosine residues on IRS proteins.[13]

This interaction activates the p110 catalytic subunit of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[14] PIP3 acts as a second messenger, recruiting and activating 3-phosphoinositide-dependent protein kinase 1 (PDK1) and Akt.[14] Activated Akt, a serine/threonine kinase, then phosphorylates a multitude of downstream targets to orchestrate insulin's metabolic actions.[1][8]

Key Metabolic Outcomes of PI3K/Akt Signaling:

-

Glucose Uptake: Akt phosphorylates and inactivates AS160 (Akt substrate of 160 kDa), a Rab GTPase-activating protein. This leads to the translocation of GLUT4 (glucose transporter type 4) containing vesicles from an intracellular pool to the plasma membrane in muscle and adipose tissue, facilitating glucose uptake from the bloodstream.[8][15]

-

Glycogen Synthesis: Akt phosphorylates and inhibits glycogen synthase kinase 3β (GSK-3β).[14] This relieves the inhibition of glycogen synthase, promoting the conversion of glucose into glycogen for storage in the liver and muscle.[14]

-

Protein Synthesis: Akt activates the mammalian target of rapamycin complex 1 (mTORC1) pathway, which in turn promotes protein synthesis.[8][14]

-

Inhibition of Gluconeogenesis: In the liver, Akt phosphorylates and excludes the transcription factor FoxO1 from the nucleus, thereby inhibiting the expression of genes involved in gluconeogenesis (the synthesis of glucose).[8]

Figure 2: The PI3K/Akt Signaling Pathway

Chapter 4: The Mitogenic Arm: The MAPK/ERK Signaling Pathway

In addition to its metabolic effects, insulin also influences cell growth, proliferation, and differentiation through the activation of the Ras/mitogen-activated protein kinase (MAPK) pathway, also known as the extracellular signal-regulated kinase (ERK) pathway.[10][16] This pathway can be initiated through both IRS and Shc proteins.[10]

Phosphorylated IRS or Shc recruits the adapter protein Grb2 (growth factor receptor-bound protein 2).[10][17] Grb2, in turn, binds to the guanine nucleotide exchange factor Sos (Son of sevenless), bringing it to the plasma membrane.[10] Sos then activates the small G-protein Ras by promoting the exchange of GDP for GTP.[10] Active, GTP-bound Ras initiates a kinase cascade, sequentially activating Raf, MEK (MAPK/ERK kinase), and finally ERK1/2.[10][18]

Activated ERK1/2 translocates to the nucleus, where it phosphorylates and activates various transcription factors, leading to changes in gene expression that promote cell growth and proliferation.[10][18]

Figure 3: The MAPK/ERK Signaling Pathway

Chapter 5: Experimental Protocols for Studying Insulin Signaling

Elucidating the intricate details of the insulin signaling pathway requires a robust toolkit of experimental techniques. Below are detailed protocols for two fundamental assays used to investigate insulin action.

Western Blotting for Insulin Signaling Protein Phosphorylation

Principle: Western blotting is a widely used technique to detect specific proteins in a sample and to assess their post-translational modifications, such as phosphorylation. This is crucial for determining the activation state of key signaling molecules in the insulin pathway.[13][19][20]

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture insulin-responsive cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes, or primary cells) to the desired confluency.

-

Serum-starve the cells for 4-16 hours to reduce basal signaling activity.

-

Stimulate the cells with a known concentration of recombinant human insulin (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30 minutes) to capture the dynamics of protein phosphorylation. A vehicle-treated control group is essential.

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading of samples.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

-

Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt Ser473, anti-phospho-ERK1/2 Thr202/Tyr204).

-

Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detect the signal using a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels (by stripping the membrane and re-probing with an antibody against the total protein) and to a loading control (e.g., β-actin or GAPDH).

-

Glucose Uptake Assay

Principle: This assay measures the rate of glucose transport into cells, a key functional readout of insulin's metabolic action. It often utilizes a radiolabeled or fluorescently tagged glucose analog, such as 2-deoxy-D-glucose (2-DG), which is taken up by glucose transporters and phosphorylated but not further metabolized, thus accumulating inside the cell.[21][22][23][24]

Step-by-Step Methodology:

-

Cell Culture and Differentiation:

-

Culture and differentiate insulin-responsive cells (e.g., 3T3-L1 adipocytes) in multi-well plates.

-

-

Serum Starvation and Insulin Stimulation:

-

Serum-starve the cells for 4-16 hours.

-

Wash the cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Stimulate the cells with recombinant human insulin (e.g., 100 nM) for a defined period (e.g., 30 minutes) at 37°C. Include a basal (unstimulated) control.

-

-

Glucose Uptake:

-

Initiate glucose uptake by adding a solution containing a labeled glucose analog (e.g., [³H]-2-deoxyglucose or a fluorescent analog like 2-NBDG) for a short period (e.g., 5-10 minutes).

-

-

Termination of Uptake and Cell Lysis:

-

Terminate the uptake by washing the cells with ice-cold PBS.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

-

-

Quantification:

-

For radiolabeled assays, measure the radioactivity in the cell lysates using a scintillation counter.

-

For fluorescent assays, measure the fluorescence using a microplate reader.

-

-

Data Analysis:

-

Normalize the glucose uptake values to the protein concentration of each well.

-

Express the results as fold-change over the basal (unstimulated) condition.

-

Data Presentation:

| Parameter | Basal | Insulin-Stimulated |

| Phospho-Akt (Ser473) (Arbitrary Units) | 1.0 | 8.5 ± 0.7 |

| Phospho-ERK1/2 (Thr202/Tyr204) (Arbitrary Units) | 1.0 | 3.2 ± 0.4 |

| Glucose Uptake (pmol/min/mg protein) | 15.3 ± 2.1 | 125.8 ± 11.3 |

Table 1: Representative quantitative data from Western blot and glucose uptake assays in response to insulin stimulation.

Conclusion

The mechanism of action of recombinant human insulin is a complex and highly regulated process that is fundamental to cellular metabolism and overall physiological homeostasis. From the initial binding to its cell surface receptor to the activation of the intricate PI3K/Akt and MAPK/ERK signaling pathways, insulin orchestrates a symphony of intracellular events that culminate in profound metabolic and mitogenic responses. A thorough understanding of these pathways, facilitated by the experimental approaches outlined in this guide, is critical for advancing our knowledge of metabolic diseases and for the development of next-generation therapeutics.

References

-

Antibodies.com. (2020, April 15). Insulin Signaling Pathway. [Link]

-

JoVE. (2024, December 19). Insulin: The Receptor and Signaling Pathways. [Link]

-

Świderska, E., Strycharz, J., Wróblewski, A., et al. (2018). Role of PI3K/AKT Pathway in Insulin-Mediated Glucose Uptake. In [Source Publication]. [Link]

-

Biology Exams 4 U. (n.d.). Mechanism of action of Insulin. [Link]

-

ResearchGate. (n.d.). PI3K/AKT signaling pathway. Insulin binds to its receptor, causing the...[Link]

-

Assay Genie. (2022, February 23). Insulin Signaling and RTK: An Overview. [Link]

-

Boster Biological Technology. (n.d.). Insulin Receptor Signaling. [Link]

-

European Molecular Biology Laboratory (EMBL). (n.d.). Towards the first recombinant drug. [Link]

-

Heinemann, L., et al. (2019). Recombinant Human Insulins – Clinical Efficacy and Safety in Diabetes Therapy. [Source Publication]. [Link]

-

Semantic Scholar. (n.d.). Recombinant Human Insulins – Clinical Efficacy and Safety in Diabetes Therapy. [Link]

-

Albert Einstein College of Medicine. (2020, January 24). Insulin-mediated PI3K and AKT signaling. [Link]

-

American Diabetes Association. (2021, April 27). MEK/ERK Signaling in β-Cells Bifunctionally Regulates β-Cell Mass and Glucose-Stimulated Insulin Secretion Response to Maintain Glucose Homeostasis. [Link]

-

Mbanya, J. C., et al. (2014). Recombinant Human Insulin in Global Diabetes Management – Focus on Clinical Efficacy. European Endocrinology. [Link]

-

Baeshen, N. A., et al. (2021). Human Insulin: History, Recent Advances, and Expression Systems for Mass Production. [Source Publication]. [Link]

-

Zhang, W., et al. (2011). MAPK/ERK Signaling Regulates Insulin Sensitivity to Control Glucose Metabolism in Drosophila. PLOS Genetics. [Link]

-

Consensus. (2018, November 5). Role of PI3K/AKT Pathway in Insulin-Mediated Glucose Uptake. [Link]

-

Gray, A., et al. (2019). An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis. [Source Publication]. [Link]

-

Semantic Scholar. (n.d.). Recombinant Human Insulin. [Link]

-

ResearchGate. (n.d.). Glucose uptake assay protocol. 2a. Equation detailing the reactions...[Link]

-

Novo Nordisk Pharmatech. (n.d.). Recombinant Insulin applications. [Link]

-

Zhang, W., et al. (2011). MAPK/ERK Signaling Regulates Insulin Sensitivity to Control Glucose Metabolism in Drosophila. PMC - NIH. [Link]

-

ResearchGate. (2025, December 3). (PDF) Recombinant Human Insulins – Clinical Efficacy and Safety in Diabetes Therapy. [Link]

-

ResearchGate. (n.d.). Western blot of proteins involved in the insulin-signaling pathway. a...[Link]

-

NIH. (n.d.). The role of ERK1/2 signaling in diabetes: pathogenic and therapeutic implications. [Link]

-

ResearchGate. (n.d.). Western blot analysis of insulin receptor activation and downstream...[Link]

-

PubMed. (2023, February 20). Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor. [Link]

-

Johns Hopkins University. (2023, February 20). Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor. [Link]

-

Student Academic Success. (n.d.). Transformation and the production of human insulin. [Link]

-

American Diabetes Association. (2006, October 1). Identification of Insulin Signaling Elements in Human β-Cells. [Link]

-

NIH. (n.d.). Short-Term Protocols to Obtain Insulin-Producing Cells from Rat Adipose Tissue: Signaling Pathways and In Vivo Effect. [Link]

-

Amerigo Scientific. (n.d.). Recombinant Insulin: Revolutionizing Diabetes Treatment. [Link]

-

Oxford Academic. (n.d.). Making, Cloning, and the Expression of Human Insulin Genes in Bacteria: The Path to Humulin. [Link]

-

Wikipedia. (n.d.). Insulin. [Link]

-

PubMed Central. (n.d.). Experimental Approaches to Diabetes Mellitus. [Link]

-

YouTube. (2015, May 20). Insulin Signalling Pathway Minardo. [Link]

-

Oxford Academic. (n.d.). A protocol to isolate, identify, and verify glucose- or carbohydrate-binding receptors. [Link]

Sources

- 1. biologyexams4u.com [biologyexams4u.com]

- 2. Recombinant Human Insulins – Clinical Efficacy and Safety in Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Insulin: History, Recent Advances, and Expression Systems for Mass Production | Biomedical Research and Therapy [bmrat.org]

- 4. monash.edu [monash.edu]

- 5. Recombinant Insulin: Revolutionizing Diabetes Treatment - Amerigo Scientific [amerigoscientific.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Insulin - Wikipedia [en.wikipedia.org]

- 8. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 9. embl.org [embl.org]

- 10. Insulin Signaling Pathway | Antibodies.com [antibodies.com]

- 11. Video: Insulin: The Receptor and Signaling Pathways [jove.com]

- 12. assaygenie.com [assaygenie.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] Role of PI3K/AKT Pathway in Insulin-Mediated Glucose Uptake | Semantic Scholar [semanticscholar.org]

- 16. diabetesjournals.org [diabetesjournals.org]

- 17. bosterbio.com [bosterbio.com]

- 18. The role of ERK1/2 signaling in diabetes: pathogenic and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. diabetesjournals.org [diabetesjournals.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Glucose Uptake-Glo Assay Technical Manual [france.promega.com]

- 23. revvity.com [revvity.com]

- 24. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.com]

An In-Depth Technical Guide to the In Vitro Bioactivity of Human Neutral Insulin

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles and methodologies for assessing the in vitro bioactivity of human neutral insulin. It moves beyond mere procedural descriptions to offer insights into the causality behind experimental choices, ensuring a robust and reproducible assessment of insulin's biological function.

Foundational Principles: Understanding Insulin's In Vitro Action

This compound is a 51-amino acid peptide hormone critical for regulating glucose homeostasis.[1] Its primary metabolic functions are mediated through its interaction with the insulin receptor (IR), a transmembrane glycoprotein.[2][3] The in vitro bioactivity of an insulin preparation is a measure of its ability to elicit a specific, quantifiable biological response in a cellular context. This assessment is paramount for the quality control of recombinant insulin products, ensuring batch-to-batch consistency and therapeutic efficacy.[4]

The binding of insulin to the α-subunits of the IR induces a conformational change, leading to the autophosphorylation of multiple tyrosine residues on the intracellular β-subunits.[5][6] This event is the genesis of a complex intracellular signaling cascade, initiating the physiological actions of insulin.[6] Therefore, a robust in vitro bioassay must be capable of quantitatively measuring one or more of the key downstream events triggered by this initial binding and receptor activation.

The Core Machinery: Insulin Signaling Pathways

The biological effects of insulin are predominantly transduced through two major signaling pathways: the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[5][7][8] Understanding these pathways is crucial for selecting appropriate and meaningful bioassay endpoints.

The PI3K/Akt Pathway: The Metabolic Workhorse

The PI3K/Akt pathway is the principal mediator of insulin's metabolic effects.[5][9]

-

Initiation : Upon insulin binding and IR autophosphorylation, Insulin Receptor Substrate (IRS) proteins (primarily IRS-1 and IRS-2) are recruited and subsequently phosphorylated on tyrosine residues.[2][5]

-

PI3K Activation : The phosphorylated IRS proteins serve as docking sites for the regulatory subunit (p85) of PI3K, which in turn activates the catalytic subunit (p110).[5][8]

-

Second Messenger Generation : Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-triphosphate (PIP3).[5][9]

-

Akt Activation : PIP3 recruits and facilitates the phosphorylation and activation of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB) by upstream kinases like PDK1.[9][10]

-

Downstream Metabolic Effects : Activated Akt phosphorylates a host of downstream targets to mediate key metabolic outcomes:

-

Glucose Uptake : Akt phosphorylates AS160, which promotes the translocation of GLUT4 glucose transporters from intracellular vesicles to the plasma membrane, particularly in muscle and adipose cells, thereby increasing glucose uptake.[8][10]

-

Glycogen Synthesis : Akt phosphorylates and inactivates Glycogen Synthase Kinase 3 (GSK-3), leading to the dephosphorylation and activation of Glycogen Synthase (GS), which promotes the conversion of glucose into glycogen for storage.[11][12][13]

-

Protein Synthesis : Akt activates the mTOR pathway, promoting protein synthesis and cell growth.[10][14]

-

The MAPK Pathway: Mitogenic and Gene Regulation

While the PI3K/Akt pathway governs metabolic actions, the MAPK pathway is primarily involved in regulating gene expression, cell growth, and differentiation.[7]

-

Initiation : The activated IR can also phosphorylate adaptor proteins like Shc.

-

Cascade Activation : Phosphorylated Shc binds to Grb2, which recruits SOS, a guanyl nucleotide exchange factor.[8] This complex activates the small G protein Ras.

-

Kinase Cascade : Activated Ras initiates a phosphorylation cascade involving Raf, MEK, and finally ERK1/2 (MAPK).[3][8]

-

Downstream Effects : Phosphorylated ERK translocates to the nucleus to regulate the activity of transcription factors involved in cell proliferation and differentiation.[8]

Cellular Models for In Vitro Bioactivity Assessment

The choice of cell model is a critical determinant of a successful and relevant bioassay. The ideal cell line should express a sufficient number of functional human insulin receptors and exhibit a robust and measurable downstream response.

| Cell Line | Tissue of Origin | Key Characteristics & Common Use |

| 3T3-L1 | Mouse Embryo | Preadipocyte line that can be differentiated into mature, insulin-responsive adipocytes. Considered a gold standard for studying glucose uptake and lipogenesis.[15][16] |

| HepG2 | Human Liver | Human hepatoma cell line. Widely used for studying insulin's effect on hepatic glucose metabolism, glycogen synthesis, and gene expression.[16][17][18] |

| CHO-IR | Chinese Hamster Ovary | CHO cells stably transfected to overexpress the human insulin receptor. Provides a highly sensitive system for measuring receptor-level events like autophosphorylation.[19][20] |

| L6 | Rat Skeletal Muscle | Myoblast cell line that can be differentiated into myotubes. Useful for studying insulin-stimulated glucose transport in a muscle context.[15] |

| Human Primary Myotubes | Human Skeletal Muscle | A highly relevant in vitro model as the cells maintain many features of the donor's phenotype, including insulin sensitivity.[21] |

Causality Insight: The selection between these models depends on the specific question. For assessing a direct metabolic outcome like glucose transport, differentiated 3T3-L1 or L6 cells are superior. For quantifying the initial receptor activation event, especially for potency comparisons, the highly sensitive CHO-IR system is often preferred.[19][20] HepG2 cells are valuable for investigating liver-specific insulin actions.[18]

Key In Vitro Bioactivity Assays

A multi-tiered approach, examining different points in the signaling cascade, provides the most comprehensive picture of insulin bioactivity.

Insulin Receptor Phosphorylation Assay

This assay measures the earliest detectable event in insulin signaling: the autophosphorylation of the IR.[6] It is a direct indicator of the insulin's ability to bind and activate its receptor and serves as a robust method for determining potency.[1][19]

Workflow Rationale: The in-cell western or plate-based ELISA format is a high-throughput, quantitative method. CHO-IR cells are typically used due to their high receptor density, which amplifies the signal. The assay quantifies the amount of phosphorylated tyrosine residues on the IR relative to the total amount of IR protein, providing a normalized and accurate measure of activation.[1][19][22]

Protocol: Insulin Receptor Phosphorylation (In-Cell Western)

-

Cell Seeding : Seed CHO-K1 cells overexpressing the human insulin receptor (CHO-IR) in a 96-well plate and culture until they reach 80-90% confluency.

-

Serum Starvation : Aspirate the growth medium and wash the cells. Add serum-free medium and incubate for 2-4 hours to reduce basal receptor phosphorylation.

-

Insulin Stimulation : Prepare serial dilutions of a reference standard insulin and the test samples. Add the dilutions to the wells and incubate for 10-15 minutes at 37°C. This short duration is optimal for capturing the peak phosphorylation event.

-

Fixation & Permeabilization : Aspirate the insulin-containing medium and immediately fix the cells (e.g., with 4% paraformaldehyde). Following fixation, permeabilize the cells with a mild detergent (e.g., Triton X-100) to allow antibody access.

-

Blocking : Block non-specific antibody binding using a suitable blocking buffer (e.g., BSA or non-fat milk solution).

-

Primary Antibody Incubation : Incubate cells simultaneously with two primary antibodies: a mouse anti-phosphotyrosine antibody and a rabbit anti-IR β-subunit antibody.

-

Secondary Antibody Incubation : After washing, incubate cells with two fluorescently-labeled secondary antibodies that recognize the primary antibodies (e.g., goat anti-mouse IgG-CF770 and goat anti-rabbit IgG-CF680).

-

Data Acquisition : Wash the wells and read the plate on a compatible imager or plate reader at the appropriate wavelengths (e.g., 700nm and 800nm).

-

Analysis : Quantify the fluorescence intensity for both channels. The bioactivity is determined by normalizing the phosphotyrosine signal to the total IR signal. A four-parameter logistic curve is fitted to the dose-response data to calculate the EC₅₀ (the concentration that elicits 50% of the maximal response).[23]

Glucose Uptake Assay

This is a highly functional bioassay that measures the direct metabolic consequence of insulin signaling in relevant cell types like adipocytes (3T3-L1) or myotubes (L6).[24] It quantifies the rate of glucose transport into the cell.

Methodological Rationale: The assay typically uses a labeled glucose analog. Historically, radiolabeled 2-deoxy-D-[³H]glucose has been the gold standard.[21] More recently, fluorescent analogs like 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) have become popular for non-radioactive, high-throughput screening.[25] The principle is that these analogs are taken up by glucose transporters but are not fully metabolized, causing them to accumulate inside the cell, where they can be quantified.

Protocol: 2-NBDG Glucose Uptake in 3T3-L1 Adipocytes

-

Cell Differentiation : Culture 3T3-L1 preadipocytes to confluence. Induce differentiation into mature adipocytes using a standard cocktail (e.g., containing dexamethasone, IBMX, and insulin). Allow 8-12 days for full differentiation.

-

Serum Starvation : Wash differentiated adipocytes and incubate in serum-free, low-glucose DMEM for 2-3 hours.[24]

-

Insulin Stimulation : Treat cells with various concentrations of insulin (or control buffer) for 15-30 minutes at 37°C.

-

Glucose Uptake : Add 2-NBDG to a final concentration of 10-100 µM and incubate for 10-20 minutes. The timing here is critical to remain within the linear range of uptake.

-

Stop and Wash : Stop the uptake by aspirating the 2-NBDG solution and immediately washing the cells multiple times with ice-cold PBS to remove extracellular fluorescence.[25]

-

Cell Lysis : Lyse the cells in a suitable buffer.

-

Quantification : Measure the fluorescence of the cell lysate in a fluorescence microplate reader (Excitation ~465 nm, Emission ~540 nm).[25]

-

Analysis : Normalize the fluorescence signal to the total protein content in each well (determined by a BCA or similar protein assay) to correct for variations in cell number. Calculate the fold-stimulation over basal (unstimulated) levels and determine the EC₅₀.

Glycogen Synthesis Assay

This assay measures another key metabolic endpoint: the incorporation of glucose into glycogen.[26] It is particularly relevant for liver (HepG2) and muscle (L6, primary myotubes) cell models.[11][27]

Methodological Rationale: The classic method involves incubating insulin-stimulated cells with radiolabeled D-[¹⁴C]-glucose. After incubation, cells are lysed, and glycogen is precipitated. The amount of incorporated radioactivity is then measured by scintillation counting, providing a direct measure of the rate of glycogen synthesis.[11]

Protocol: Insulin-Stimulated Glycogen Synthesis

-

Cell Culture and Starvation : Culture cells (e.g., HepG2) to near confluence. Serum and glucose starve the cells for several hours to deplete glycogen stores and sensitize them to insulin.[11]

-

Insulin Stimulation : Treat cells with insulin standards and samples for 30-60 minutes.

-

Labeling : Add D-[¹⁴C]-glucose to the medium and incubate for 1-2 hours.

-

Lysis and Precipitation : Wash cells with ice-cold PBS, then lyse them in a strong base (e.g., KOH). Precipitate the glycogen from the lysate by adding ethanol and centrifuging.

-

Quantification : Wash the glycogen pellet to remove unincorporated glucose, then resuspend it and measure the radioactivity using a liquid scintillation counter.

-

Analysis : Normalize the counts per minute (CPM) to the total protein content. Calculate the fold-stimulation over basal and determine the EC₅₀.

Data Interpretation and Quality Control

The primary output for these bioassays is a dose-response curve, from which the EC₅₀ (Half Maximal Effective Concentration) is derived. This value represents the concentration of insulin required to produce 50% of the maximum biological response and is a key metric of potency.[23][28] A self-validating protocol requires the inclusion of a USP reference standard or a well-characterized in-house primary standard in every assay run. The relative potency of a test sample is calculated by comparing its EC₅₀ to that of the standard.

Key Performance Parameters:

| Parameter | Description | Acceptance Criteria (Example) |

| EC₅₀ | Concentration for 50% maximal response. | Should be within a pre-defined historical range for the reference standard. |

| Signal-to-Basal Ratio | Ratio of the maximum stimulated response to the unstimulated (basal) response. | Typically > 5-fold for a robust assay. |

| Curve Fit (R²) | Goodness-of-fit for the four-parameter logistic model. | > 0.98 |

| Intra- and Inter-Assay Precision | Reproducibility of results within and between assays. | Coefficient of Variation (CV) < 20% |

Conclusion

Assessing the in vitro bioactivity of this compound is a multi-faceted process that relies on a deep understanding of its molecular mechanism of action. By selecting appropriate cell models and robust, functionally relevant endpoints—from initial receptor phosphorylation to downstream metabolic events like glucose uptake and glycogen synthesis—researchers can build a comprehensive and reliable profile of insulin's biological activity. The implementation of detailed, self-validating protocols, as outlined in this guide, is essential for ensuring the quality, consistency, and efficacy of insulin products in both research and therapeutic development.

References

- Recombinant Human Insulin : Manufacture & Quality Control | PDF. (n.d.). Slideshare.

- PI3K/AKT, MAPK and AMPK signalling: protein kinases in glucose homeostasis. (2012, January 19). Cambridge University Press & Assessment.

- Insulin Stimulated Glucose Uptake Assay. (n.d.). MacDougald Lab.

- -Insulin receptor and PI3K/AKT and MAPK pathways in glucose metabolism.... (n.d.). ResearchGate.

- Insulin–PI3K signalling: an evolutionarily insulated metabolic driver of cancer. (2020, March 3). PMC.

- Glycogen synthase kinetics in isolated human adipocytes: an in vitro model for the effects of insulin on glycogen synthase. (n.d.). PubMed.

- PI3K/AKT/MAPK Signaling Resources. (n.d.).

- Glucose Uptake Measurement & Response To Insulin Stimulation l Protocol Preview. (2022, August 3).

- The Insulin Receptor and Its Signal Transduction Network. (2016, April 27). Endotext - NCBI Bookshelf.

- Protocol to Assess the Biological Activity of Insulin Glargine, Insulin Lispro, and Insulin Aspart In Vitro. (2023, March 24). NIH.

- Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes. (2017, June 25). NIH.

- Analysis of Insulin-Receptor Phosphorylation Sites in Intact Cells by Two-Dimensional Phosphopeptide Mapping. (n.d.). PubMed.

- Comparison of in vitro and in vivo insulin bioidentity assays to monitor the quality of insulin products. (n.d.). FDA.

- (PDF) Role of PI3K/AKT Pathway in Insulin-Mediated Glucose Uptake. (n.d.). ResearchGate.

- Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes. (2017, March 8). JoVE.

- Quantikine Immunoassay Control Set 801 Human Insulin C-Pep QC108. (n.d.). R&D Systems.

- Control of Glycogen Synthesis by Glucose, Glycogen, and Insulin in Cultured Human Muscle Cells. (2001, April 1). American Diabetes Association.

- Need a protocol for insulin stimulated glucose uptake using 2 NBDG on HepG2 cells? (2018, June 16). ResearchGate.

- Establishment and validation of an in vitro cell-based assay to assess the biological activity of insulin products. (2024, April 25). FDA.

- Differences in bioactivity between human insulin and insulin analogues approved for therapeutic use- compilation of reports from the past 20 years. (2011, June 29).

- Quality Assurance of Commercial Insulin Formulations: Novel Assay Using Infrared Spectroscopy. (n.d.). PMC - NIH.

- Infographic: Assays for Measuring Insulin Activity. (2019, December 5). Promega Connections.

- (PDF) Analysis of the sites of phosphorylation of the insulin receptor in vitro and in vivo. (2025, August 5). ResearchGate.

- Development of an assay for bioactive insulin. (n.d.). PubMed.

- Using Glycogen Synthase Assays in the Quest for Type 2 Diabetes Therapies. (2019, December 17).

- Progress towards the Replacement of the Rabbit Blood Sugar Test for the Quantitative Determination of the Biological Activity of Insulins (USP <121>) with an In Vitro Assay. (2023, September 18). MDPI.

- Insulin promotes glycogen synthesis in the absence of GSK3 phosphorylation in skeletal muscle. (n.d.). American Journal of Physiology-Endocrinology and Metabolism.

- Time course for insulin-dependent phosphorylation events. In vitro... (n.d.). ResearchGate.

- Basal and acute insulin signaling in an in vitro... (n.d.). ResearchGate.

- (PDF) A Validated RP-HPLC Method for the Determination of Recombinant Human Insulin in Bulk and Pharmaceutical Dosage Form. (2025, August 9). ResearchGate.

- Factors affecting insulin secretion in vitro. (n.d.). PubMed.

- Insulin Signaling Pathway. (n.d.). Creative Diagnostics.

- Insulin signal transduction pathway. (n.d.). Wikipedia.

- Insulin and Glucagon Bioassays. (n.d.). Pacific BioLabs.

- Insulin signaling pathway. (n.d.). Cusabio.

- Experimental cell models of insulin resistance: overview and appraisal. (n.d.). PMC - NIH.

- Global Assessment of Regulation of Phosphorylation of Insulin Receptor Substrate-1 by Insulin In Vivo in Human Muscle. (2007, June 1). American Diabetes Association.

- Dissection of the insulin signaling pathway via quantitative phosphoproteomics. (n.d.). PNAS.

- In Vitro Insulin Resistance Model: A Recent Update. (2023, January 7). ResearchGate.

- Factors influencing insulin secretion from encapsulated islets. (n.d.). the University of Groningen research portal.

- EC50 values of IGF-I, NPH insulin, insulin GLA, M1, and M2 for human... (n.d.). ResearchGate.

- Stable Cell Line Products. (n.d.).

- Insulin stimulates cAMP-response element binding protein activity in HepG2 and 3T3-L1 cell lines. (1998, January 9). PubMed.

- What are the best mammalian cell lines to study insulin signaling? (2018, March 13). ResearchGate.

- Suitability of hepatocyte cell lines HepG2, AML12 and THLE-2 for investigation of insulin signalling and hepatokine gene expression. (2018, October 24). PubMed.

- Fasting insulin levels compared with EC50 values for lipolysis... (n.d.). ResearchGate.

- Molecular Characterisation of Long-Acting Insulin Analogues in Comparison with Human Insulin, IGF-1 and Insulin X10. (2012, May 8). PMC - NIH.

Sources

- 1. fda.gov [fda.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. cusabio.com [cusabio.com]

- 4. Recombinant Human Insulin : Manufacture & Quality Control | PDF [slideshare.net]

- 5. PI3K/AKT, MAPK and AMPK signalling: protein kinases in glucose homeostasis | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 6. Protocol to Assess the Biological Activity of Insulin Glargine, Insulin Lispro, and Insulin Aspart In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. researchgate.net [researchgate.net]

- 14. Insulin–PI3K signalling: an evolutionarily insulated metabolic driver of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Differences in bioactivity between human insulin and insulin analogues approved for therapeutic use- compilation of reports from the past 20 years - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Insulin stimulates cAMP-response element binding protein activity in HepG2 and 3T3-L1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Experimental cell models of insulin resistance: overview and appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Suitability of hepatocyte cell lines HepG2, AML12 and THLE-2 for investigation of insulin signalling and hepatokine gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. fda.gov [fda.gov]

- 20. Development of an assay for bioactive insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Molecular Characterisation of Long-Acting Insulin Analogues in Comparison with Human Insulin, IGF-1 and Insulin X10 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]

- 25. researchgate.net [researchgate.net]

- 26. Glycogen synthase kinetics in isolated human adipocytes: an in vitro model for the effects of insulin on glycogen synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. promegaconnections.com [promegaconnections.com]

- 28. researchgate.net [researchgate.net]

"discovery and history of recombinant human insulin"

An In-Depth Technical Guide to the Discovery and History of Recombinant Human Insulin

Authored by Gemini, Senior Application Scientist

Introduction: The Pre-Recombinant Era and the Unmet Need

Prior to the late 1970s, the treatment of diabetes mellitus was a triumph of medical science, yet one fraught with inherent limitations. Since the groundbreaking discovery by Banting and Best in 1921, the life-saving hormone insulin was commercially extracted from the pancreases of cattle and pigs.[1][2][3] While this animal-derived insulin was effective, it was not a perfect solution. The global supply was intrinsically tied to the meatpacking industry, raising concerns about future shortages as the prevalence of diabetes increased.[4][5] Furthermore, because bovine and porcine insulin differ slightly in amino acid sequence from human insulin, a subset of patients developed immune reactions, ranging from localized allergies to insulin resistance.[3][6] The purification processes, though continuously improving, still left residual impurities that could contribute to these adverse effects.[7] This set the stage for a critical challenge: to produce a limitless, pure, and structurally identical human insulin. The answer would emerge from a revolutionary new field: recombinant DNA technology.

Part 1: The Scientific Breakthrough - From Concept to Reality

The journey to recombinant human insulin was not a single event but a convergence of foundational discoveries and targeted innovation. The seminal work of Stanley Cohen and Herbert Boyer in the early 1970s, demonstrating the ability to cut and splice DNA and introduce it into bacteria, laid the theoretical groundwork.[8][9] However, expressing a complex, two-chain human protein in a simple bacterium like Escherichia coli presented a formidable challenge.

The Genentech-Lilly Alliance: A Landmark Collaboration

The successful production of human insulin is a story of a strategic partnership between a nimble biotech startup and an established pharmaceutical giant. Genentech, founded in 1976, possessed the pioneering expertise in recombinant DNA technology.[8] Eli Lilly and Company had decades of experience in large-scale fermentation, protein purification, and the clinical development of insulin.[7][10][11] This collaboration was pivotal; Genentech would develop the genetically engineered bacteria, and Lilly would translate that laboratory success into a commercially viable pharmaceutical product.[8][12]

The scientific effort was spearheaded by a team of brilliant researchers. At the City of Hope National Medical Center, Arthur Riggs and Keiichi Itakura developed the crucial techniques for synthesizing genes chemically.[13][14] Their collaboration with Genentech scientists, including David Goeddel and Dennis Kleid, led to the historic first expression of a human protein in bacteria.[15][16][17]

The Two-Chain Approach: A Validated Protocol

The first successful strategy, executed in 1978, involved the separate synthesis of the two polypeptide chains that constitute the active insulin molecule: the A chain (21 amino acids) and the B chain (30 amino acids).[6][11][12] This approach was chosen to bypass the complex post-translational processing of proinsulin that occurs in human pancreatic beta cells, a function that E. coli cannot perform.[18]

Experimental Protocol: Separate A and B Chain Synthesis

-

Gene Synthesis and Codon Optimization:

-

Causality: The DNA sequences for the A and B chains were not isolated from human cells. Instead, they were chemically synthesized based on the known amino acid sequences.[3][19] This approach circumvented the complexities of working with human tissue and allowed for codon optimization—choosing the specific DNA triplets for each amino acid that are most efficiently used by the E. coli translation machinery, thereby maximizing protein yield.

-

-

Construction of Expression Vectors:

-

Causality: The synthetic genes for the A and B chains were individually inserted into separate bacterial plasmids (a common vector being pBR322).[3] A critical innovation was to fuse each insulin chain gene to a larger, stable E. coli gene, such as β-galactosidase.[12] Arthur Riggs conceived this strategy because the small, foreign insulin peptides would otherwise be rapidly identified and degraded by the bacterial cell's own proteases.[13] A methionine codon was engineered to act as a linker between the β-galactosidase and the insulin chain, providing a specific chemical cleavage site for later separation.[12]

-

-

Transformation of E. coli :

-

Causality: The recombinant plasmids (one set containing the A-chain fusion gene, the other containing the B-chain fusion gene) were introduced into two separate populations of E. coli.[6] The plasmids also contained an antibiotic resistance gene, which served as a selectable marker. Only bacteria that successfully incorporated the plasmid could survive and multiply in a growth medium containing that specific antibiotic, ensuring that the subsequent fermentation would only propagate the engineered cells.[3][6]

-

-

Fermentation and Induction of Protein Expression:

-

Causality: The two strains of transformed E. coli were grown in large-scale industrial fermenters.[11] The expression of the fusion protein was tightly controlled by a promoter (e.g., the lac promoter).[3] The gene is "off" during the initial growth phase, allowing the bacteria to multiply to a high density. Expression is then triggered at the optimal time by adding an inducer molecule (like IPTG for the lac promoter), leading to a massive, synchronized production of the target fusion protein.[3]

-

-

Isolation and Cleavage of Fusion Proteins:

-

Causality: The high-level expression of foreign proteins in E. coli often results in their aggregation into dense, insoluble particles called inclusion bodies.[18] While this complicates purification, it also protects the protein from degradation and allows for easy initial separation from most other cellular components by centrifugation after the cells are lysed. The isolated fusion proteins were then treated with cyanogen bromide, a chemical that specifically cleaves peptide bonds at the C-terminus of methionine residues.[12] This step precisely liberated the insulin A or B chain from its β-galactosidase carrier.

-

-

Chain Purification and Combination:

-

Causality: The individual A and B chains were extensively purified using techniques like chromatography. The final, crucial step was to combine the two chains under controlled oxidizing conditions.[9] This process, known as refolding or chain combination, facilitates the spontaneous formation of the two specific disulfide bonds that correctly link the A and B chains, yielding the biologically active, three-dimensional structure of human insulin.[11][12]

-

-

Final Formulation:

-

Causality: The resulting recombinant human insulin was subjected to final purification steps to ensure it met the stringent requirements for pharmaceutical use. It was then formulated into a stable, injectable solution.

-

Visualizing the Workflow

The following diagrams illustrate the core components and the logical flow of the pioneering two-chain synthesis method.

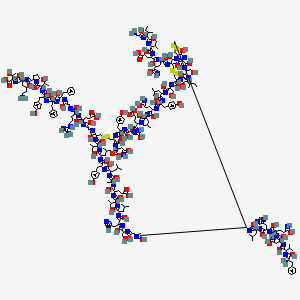

Caption: Workflow for the two-chain synthesis of recombinant human insulin.

Caption: Key components of the insulin expression plasmid.

Part 2: From Production to Patient - Clinical Validation and Regulatory Approval

With the lab-scale process established by Genentech, Eli Lilly began the immense task of scaling up production and conducting rigorous clinical trials.[10][12] The trials, initiated in July 1980, were designed to prove the safety and efficacy of the new biosynthetic insulin, trademarked as Humulin.[10][20] The product performed exceptionally well.[10][21] Studies demonstrated that recombinant human insulin was bioequivalent to the highly purified animal-derived insulins and, importantly, was well-tolerated by patients who had previously experienced allergic reactions to animal insulin.[1][21]

A Landmark FDA Approval

Eli Lilly submitted its New Drug Application (NDA) for Humulin to the U.S. Food and Drug Administration (FDA) in May 1982.[4][10] In a remarkably swift decision that underscored the clarity of the scientific data and the pressing medical need, the FDA approved Humulin on October 28, 1982.[2][5][22] This was a historic moment: Humulin became the world's first approved therapeutic product manufactured using recombinant DNA technology.[2][8][12] The approval, which took only five months compared to the then-average of over 30 months, set a crucial precedent for the entire biotechnology industry.[4][10][21]

Data Summary: Animal vs. Recombinant Human Insulin

| Feature | Animal-Derived Insulin | Recombinant Human Insulin |

| Source | Porcine or Bovine Pancreases[1] | Genetically Engineered E. coli or Yeast[1] |

| Molecular Identity | Similar, but with minor amino acid differences[7] | Identical to native human insulin[23] |

| Purity | Variable; improved over time but risk of contaminants[7] | Consistently high purity (e.g., >98%)[1][7] |

| Immunogenicity | Higher potential for allergic reactions/antibody formation[6] | Significantly lower risk of immune response[1][20] |

| Supply | Finite; dependent on animal availability[4][5] | Potentially unlimited; scalable via fermentation[23] |

Conclusion: The Enduring Legacy